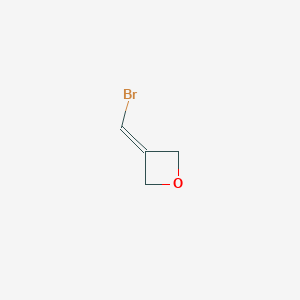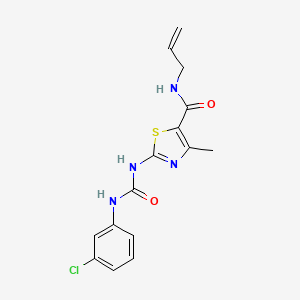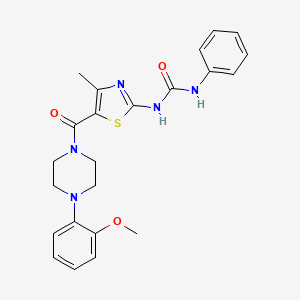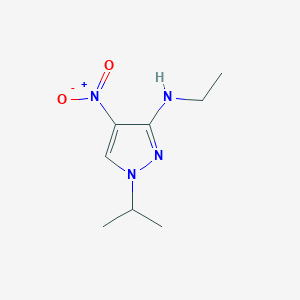![molecular formula C17H18N4O3 B2656714 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034551-16-9](/img/structure/B2656714.png)
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a synthetic organic compound known for its diverse applications in various scientific fields. The presence of both furan and pyrazole rings in its structure contributes to its significant biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves the formation of the core furan and pyrazole structures, followed by their integration into the benzo[d]isoxazole framework. Key steps include:
Formation of the furan ring: : Starting from appropriate diene and dienophile compounds via a Diels-Alder reaction.
Pyrazole synthesis: : Using hydrazine derivatives and 1,3-dicarbonyl compounds under acidic or basic conditions.
Integration: : Coupling the furan and pyrazole derivatives with benzo[d]isoxazole intermediates using carboxamide linkages.
Industrial Production Methods
Industrial synthesis might involve optimization of reaction conditions to maximize yield and purity, utilizing catalytic processes and high-throughput screening techniques. The focus is often on scalable methods that ensure consistent quality and economic feasibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically at the furan ring, resulting in oxidative cleavage or formation of hydroxy derivatives.
Reduction: : Selective reduction of the pyrazole ring can yield dihydropyrazole derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the carboxamide group, allowing modifications to the functional groups attached.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, ozone, or potassium permanganate.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Ammonia, primary amines, or alcohols.
Major Products
Oxidation products: : Hydroxyfurans or diketone derivatives.
Reduction products: : Dihydropyrazole derivatives.
Substitution products: : Amide derivatives with modified side chains.
Aplicaciones Científicas De Investigación
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide has a plethora of applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its role in various biochemical pathways.
Medicine: : Explored for its potential therapeutic effects, particularly as an anti-inflammatory or antimicrobial agent.
Industry: : Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The compound interacts with specific molecular targets, potentially including enzymes and receptors involved in inflammatory and microbial pathways. The exact mechanism involves binding to active sites, altering the function and activity of these biomolecules, and thereby exerting its biological effects.
Comparación Con Compuestos Similares
Compared to structurally similar compounds, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide stands out due to the unique combination of its furan and pyrazole rings, which confer distinct biological and chemical properties.
Similar Compounds
Furan derivatives: : Compounds with varying substituents on the furan ring.
Pyrazole derivatives: : Molecules containing pyrazole rings with different functional groups.
Benzo[d]isoxazole derivatives: : Similar core structure with different side chains or functional modifications.
What part of this interests you the most?
Propiedades
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(16-13-4-1-2-5-15(13)24-20-16)18-7-8-21-11-12(10-19-21)14-6-3-9-23-14/h3,6,9-11H,1-2,4-5,7-8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDZBIXJDLVGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2656631.png)

![4-chloro-N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2656633.png)
![1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole](/img/structure/B2656635.png)
![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2656636.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2656637.png)
![ethyl 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2656638.png)
![methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2656640.png)

![1-(4-chlorophenyl)-3-{[(prop-2-en-1-yl)carbamothioyl]amino}urea](/img/structure/B2656644.png)

![5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile](/img/structure/B2656649.png)
![N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2656650.png)

